1-(Carbamoylamino)nonan-4-YL acetate
Description
1-(Carbamoylamino)nonan-4-YL acetate is a synthetic organic compound characterized by a nine-carbon aliphatic chain (nonan-4-yl) substituted with a carbamoylamino group (–NH–C(O)–NH₂) at the 1-position and an acetate ester (–O–C(O)–CH₃) at the 4-position. Such compounds are of interest in medicinal chemistry and materials science due to their balanced solubility and reactivity profiles .
Properties
CAS No. |
56380-24-6 |
|---|---|
Molecular Formula |
C12H24N2O3 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
1-(carbamoylamino)nonan-4-yl acetate |
InChI |
InChI=1S/C12H24N2O3/c1-3-4-5-7-11(17-10(2)15)8-6-9-14-12(13)16/h11H,3-9H2,1-2H3,(H3,13,14,16) |
InChI Key |
ISOOBIFNFRLJHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCNC(=O)N)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-(carbamoylamino)nonan-4-YL acetate with structurally related compounds, focusing on molecular features and applications:
*Hypothetical formula derived from structural analogs.
Key Observations:
- Carbamoylamino Group Placement: The target compound’s carbamoylamino group on an aliphatic chain distinguishes it from aromatic analogs like ethyl 4-(carbamoylamino)benzoate, which exhibit stronger π-π interactions in biological systems .
- Lipophilicity vs.
- Diacetate vs. Monoacetate: (±)-1,4-Nonanediol diacetate lacks the carbamoylamino group but shares the aliphatic acetate motif, highlighting the role of functional group diversity in metabolic pathways .
Pharmacological and Industrial Relevance
- Aquaporin Inhibitors: Ethyl 4-(carbamoylamino)benzoate derivatives demonstrate selective inhibition of aquaporin channels, suggesting that the carbamoylamino group is critical for target binding .
- Metabolic Applications: Carglumic acid’s carbamoylamino and carboxylic acid groups enable it to mimic N-acetylglutamate, a cofactor in urea cycle enzymes, underscoring the functional versatility of carbamoylamino-containing compounds .
- Analytical Utility: Nonan-4-yl acetate, a simpler analog, is used in gas chromatography due to its volatility and stability, illustrating the importance of ester groups in analytical chemistry .
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